molecular formula C16H13N3OS2 B2357253 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide CAS No. 2034487-43-7

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide

Cat. No. B2357253
M. Wt: 327.42
InChI Key: WGHXBKCAWGRSCS-UHFFFAOYSA-N
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Description

“N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide” is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles . These compounds are known for their diverse biological activities and are used in the treatment of various conditions .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles is typically based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .


Molecular Structure Analysis

The molecular structure of “N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide” is characterized by the presence of an imidazo[2,1-b][1,3]thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving imidazo[2,1-b][1,3]thiazoles are diverse and depend on the specific structure of the compound . For instance, 6-Arylidene-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-ones reacted with N-alkylazomethine ylides by [2+3] cycloaddition mechanism, resulting in the formation of diastereomeric spiro[imidazo[2,1-b][1,3]thiazole-6,3’-pyrrolidin]-5(6H)-ones .

Scientific Research Applications

Synthetic Pathways and Chemical Properties This compound is involved in the synthesis of various heterocyclic compounds. For example, heterocyclic synthesis with thiophene-2-carboxamide has been explored, showcasing the preparation of derivatives through reactions involving ammonia, benzaldehyde, formic acid, and other reagents. These synthesized compounds were studied for their antibiotic and antibacterial properties against Gram-positive and Gram-negative bacteria, indicating potential for new antibiotic and antibacterial drug development (G. Ahmed, 2007).

Biological Activities and Applications Research into the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thione and their derivatives from key intermediates such as N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has yielded compounds with potential therapeutic applications. The reaction of these intermediates with various reagents produced thiophenopyrimidine and pyrimidothiazepine derivatives, highlighting the versatility of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide in synthesizing biologically active molecules (A. Fadda et al., 2013).

Antiproliferative and DNA Binding Properties Novel diamidino-substituted derivatives of phenyl benzothiazolyl and dibenzothiazolyl furans and thiophenes have been synthesized and evaluated for antiproliferative activity on tumor cell lines in vitro. These compounds showed a concentration-dependent antiproliferative effect and demonstrated efficient minor groove binding properties with preferential interaction at AT-rich sites, suggesting potential in cancer therapy (L. Racané et al., 2010).

Antimicrobial Activity The synthesis and antimicrobial activity of thiophenyl pyrazoles and isoxazoles have been investigated, showing potential antibacterial and antifungal activities. This research underscores the compound's role in developing new antimicrobial agents (D. Sowmya et al., 2018).

Future Directions

The future directions in the research of imidazo[2,1-b][1,3]thiazoles include the exploration of their potential as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents . The introduction of new functional groups and the synthesis of novel derivatives are also areas of interest .

properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS2/c20-15(11-5-7-21-10-11)17-13-4-2-1-3-12(13)14-9-19-6-8-22-16(19)18-14/h1-5,7,9-10H,6,8H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHXBKCAWGRSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide

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